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An In-depth Technical Guide: Preformulation Studies of Carvedilol Phosphate for Extended-

Release Tablets

Introduction
Carvedilol Phosphate is a non-selective beta-adrenergic blocking agent with alpha-1 blocking

activity, widely prescribed for the treatment of hypertension and congestive heart failure.[1][2]

The development of extended-release (ER) formulations for Carvedilol Phosphate is of

significant interest as it aims to improve therapeutic efficacy, reduce dosing frequency, and

enhance patient compliance by maintaining consistent drug levels over a prolonged period.[1]

[2][3]

Preformulation studies are the foundational phase in the development of any dosage form. For

an ER tablet, these studies are critical for understanding the physicochemical properties of the

active pharmaceutical ingredient (API), Carvedilol Phosphate, and its interactions with various

excipients. This guide provides a detailed overview of the essential preformulation

investigations, experimental protocols, and data interpretation necessary for the successful

formulation of Carvedilol Phosphate extended-release tablets.

Physicochemical Characterization of Carvedilol
Phosphate
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A thorough understanding of the API's intrinsic properties is paramount for designing a robust

ER formulation.

Organoleptic and Physicochemical Properties
Carvedilol Phosphate is a white to almost-white solid.[4] It is a racemic mixture with the

chemical name (2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-

ol phosphate salt (1:1) hemihydrate.[4] As a Class II drug under the Biopharmaceutics

Classification System (BCS), it exhibits low solubility and high permeability.[5]

Solubility Profile
Carvedilol is a weak base, and its solubility is pH-dependent.[6] It is more soluble in acidic

conditions, such as those found in the stomach, and may precipitate in the more alkaline

environment of the intestine.[6] This pH-dependent solubility is a critical factor to consider in the

design of an ER tablet that must release the drug consistently throughout the gastrointestinal

tract. Studies have shown that the solubility of carvedilol salts is significantly higher than the

free base at pH values between 5.0 and 8.0.[7] However, Carvedilol Phosphate itself is

generally described as insoluble in water.[4]

Acid Dissociation Constant (pKa)
The pKa value indicates the ionization state of a compound at a specific pH, which directly

influences its solubility and absorption. There is some variability in the reported pKa for

Carvedilol, with values ranging from 7.7 to 8.8.[6] A comprehensive study using UV-vis

spectroscopy determined the pKa to be 7.77 ± 0.09, suggesting that 7.8 is a reliable value.[6]

Partition Coefficient (Log P)
The partition coefficient is a measure of a drug's lipophilicity and its ability to permeate

biological membranes. Studies have shown that Carvedilol and its enantiomers possess similar

log P values across a pH range of 1.2 to 8.0.[8] This high permeability is characteristic of BCS

Class II drugs.[5]

Crystal Properties and Polymorphism
Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly

impact a drug's stability, solubility, and bioavailability. Carvedilol and its phosphate salt are
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known to exhibit polymorphism.[9] Different polymorphic forms of carvedilol dihydrogen

phosphate have been identified and characterized using techniques like X-ray Powder

Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[4][10] For instance, one

crystalline form, designated "Form A," is characterized by specific XRPD peaks at diffraction

angles 2-theta of approximately 5.8, 6.7, 16.2, 20.4, and 26.0 degrees.[4] DSC analysis of this

form shows an endotherm with a peak at about 95°C and another at about 165°C.[4] The

amorphous form of Carvedilol Phosphate has also been studied and found to possess

enhanced solubility in organic solvents compared to its crystalline counterparts.[4]

Particle Size Distribution
Particle size is a critical parameter influencing powder flow, compaction, and, most importantly,

the dissolution rate of poorly soluble drugs. For ER formulations, controlling particle size is

essential for achieving the desired release profile. In the development of extended-release

mini-tablets, a particle size (d90) ranging from 1 µm to 10 µm has been utilized.[11][12]

Micromeritic Properties (Powder Flow)
The flow properties of the powder blend are crucial for ensuring content uniformity and

consistent tablet weight during high-speed manufacturing. Key micromeritic properties include

the angle of repose, bulk density, tapped density, Carr's (Compressibility) Index, and the

Hausner Ratio.

Table 1: Physicochemical Properties of Carvedilol Phosphate
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Property Value / Description Reference(s)

Molecular Formula C₂₄H₂₆N₂O₄·H₃PO₄·½H₂O [4]

Molecular Weight 513.5 g/mol [4]

Description
White to almost-white solid

powder
[4]

BCS Classification
Class II (Low Solubility, High

Permeability)
[5]

pKa 7.77 ± 0.09 [6]

Solubility

Insoluble in water; pH-

dependent solubility (more

soluble in acidic pH)

[4][6]

Log P
High lipophilicity, similar values

across pH 1.2-8.0
[8]

Polymorphism

Exhibits polymorphism (e.g.,

Crystalline Form A, Amorphous

form)

[4][10]

Table 2: Example Micromeritic Properties of Carvedilol Microparticles

Parameter Value Reference(s)

Angle of Repose (θ) 39.06° [13]

Bulk Density 0.62 ± 0.04 g/cm³ [13]

Tapped Density 0.78 ± 0.02 g/cm³ [13]

Compressibility Index 20.51% [13]

Hausner's Ratio 1.33 [13]

Table 3: Scale of Flowability based on Micromeritic Properties
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Flow Character Compressibility Index (%) Angle of Repose (°)

Excellent ≤ 10 25 - 30

Good 11 - 15 31 - 35

Fair 16 - 20 36 - 40

Passable 21 - 25 41 - 45

Poor 26 - 31 46 - 55

Very Poor 32 - 37 56 - 65

Very, Very Poor > 38 > 66

(Source: USP General Chapter

<1174> Powder Flow)[14][15]

[16][17]

Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible

preformulation data.

Drug-Excipient Compatibility Studies
The primary goal is to identify suitable excipients that are physically and chemically compatible

with Carvedilol Phosphate. The most common techniques are Differential Scanning

Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][18]

Methodology:

Sample Preparation: Prepare physical mixtures of Carvedilol Phosphate with each potential

excipient (e.g., HPMC K4M, Sodium CMC, Lactose, Microcrystalline Cellulose) in a 1:1 ratio.

[18][19]

Stress Conditions: Store the physical mixtures under accelerated stability conditions (e.g.,

40°C / 75% Relative Humidity) for a specified period, such as four weeks.[19] A control

sample of the pure drug should be stored under the same conditions.
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FTIR Analysis:

Record the FTIR spectra of the pure drug, pure excipients, and the stored physical

mixtures.

Analyze the spectra for the appearance of new peaks, disappearance of characteristic

drug peaks, or significant shifts in peak positions, which would indicate a chemical

interaction.[19] The absence of such changes suggests compatibility.[1][13]

DSC Analysis:

Perform DSC analysis on the pure drug, pure excipients, and the physical mixtures.

Scan the samples over a defined temperature range (e.g., 30°C to 300°C) at a constant

heating rate.

Observe the thermograms for changes in the melting endotherm of Carvedilol
Phosphate. A significant shift, broadening, or disappearance of the drug's melting peak in

the mixture can indicate a physicochemical interaction.[18][20]

Micromeritic Property Analysis
3.2.1 Angle of Repose The angle of repose is the angle of a conical pile of powder relative to

the horizontal plane.[21]

Methodology (Fixed Funnel Method):

Pass the powder through a funnel fixed at a specific height above a flat, horizontal surface.

Allow the powder to form a conical pile until the apex of the cone reaches the funnel's tip.

Measure the height (h) and the radius (r) of the powder cone.

Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).[14][21]

3.2.2 Bulk and Tapped Density These measurements are used to calculate the Compressibility

Index and Hausner Ratio.
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Methodology:

Bulk Density: Gently pour a known mass (m) of the powder into a graduated cylinder and

record the unsettled volume (V₀). Calculate bulk density as ρ_bulk = m / V₀.

Tapped Density: Mechanically tap the graduated cylinder containing the powder for a fixed

number of taps (e.g., 100, 500, 1250) until the volume no longer changes. Record the final

tapped volume (Vf). Calculate tapped density as ρ_tapped = m / Vf.

Calculations:

Compressibility Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100

Hausner Ratio = ρ_tapped / ρ_bulk[14][17]

Visualizations: Workflows and Relationships
// Nodes API [label="API Characterization\n(Carvedilol Phosphate)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Solubility [label="Solubility Studies\n(pH-dependency)",

fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="pKa Determination",

fillcolor="#F1F3F4", fontcolor="#202124"]; LogP [label="Partition Coefficient\n(Log P)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Crystal [label="Polymorphism &\nCrystallinity (DSC,

XRPD)", fillcolor="#FBBC05", fontcolor="#202124"]; Particle [label="Particle Size\nAnalysis",

fillcolor="#F1F3F4", fontcolor="#202124"]; Micromeritics [label="Micromeritics\n(Flow

Properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Compatibility [label="Drug-

Excipient\nCompatibility (DSC, FTIR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation

[label="ER Formulation\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges API -> {Solubility, pKa, LogP, Crystal, Particle, Micromeritics} [color="#5F6368"];

{Crystal, Particle, Micromeritics, Solubility} -> Compatibility [color="#5F6368"]; Compatibility ->

Formulation [color="#5F6368"]; } Preformulation workflow for ER tablets.

// Nodes Start [label="Select Excipients for ER Matrix\n(e.g., HPMC, Lactose, MCC)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Prepare 1:1 Drug:Excipient\nPhysical

Mixtures", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="Store under Accelerated

Conditions\n(e.g., 40°C / 75% RH)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis

[label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC
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Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Analysis",

fillcolor="#F1F3F4", fontcolor="#202124"]; CompareDSC [label="Compare Thermograms:\n-

Shift in melting peak?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"];

CompareFTIR [label="Compare Spectra:\n- Shift in functional groups?\n- New peaks?",

fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Conclusion", shape=diamond,

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compatible [label="Compatible",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Incompatible [label="Incompatible",

fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Store [color="#5F6368"]; Store -> Analysis

[color="#5F6368"]; Analysis -> {DSC, FTIR} [color="#5F6368"]; DSC -> CompareDSC

[color="#5F6368"]; FTIR -> CompareFTIR [color="#5F6368"]; {CompareDSC, CompareFTIR} -

> Result [color="#5F6368"]; Result -> Compatible [label=" No Interaction", fontcolor="#202124",

color="#34A853"]; Result -> Incompatible [label=" Interaction\n Detected", fontcolor="#202124",

color="#EA4335"]; } Workflow for drug-excipient compatibility.

Conclusion
The preformulation phase for Carvedilol Phosphate extended-release tablets is a multi-

faceted investigation critical for a successful development program. Key considerations include

the drug's pH-dependent solubility, potential for polymorphism, and its micromeritic properties.

The selection of physically and chemically compatible excipients, confirmed through rigorous

DSC and FTIR analysis, is essential for ensuring the stability and achieving the desired

controlled-release profile of the final dosage form. The data and protocols outlined in this guide

provide a robust framework for researchers and scientists to navigate the complexities of

formulating this important cardiovascular medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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